LAPPAOL B
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Overview
Description
Preparation Methods
Lappaol B can be synthesized through enzymatic methods. The enzymatic synthesis involves specific reaction conditions that ensure the formation of the desired stereochemistry . The seeds of Arctium lappa are the primary source for isolating this compound, and the extraction process involves solvent extraction followed by chromatographic techniques to purify the compound .
Chemical Reactions Analysis
Lappaol B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Lappaol B involves the modulation of key cell-cycle regulators such as p21, p27, cyclin B1, and cyclin-dependent kinase 1 (CDK1) . This compound induces cell cycle arrest at the G1 and G2 phases, leading to the inhibition of cancer cell proliferation. It also activates caspases, which are involved in the process of apoptosis .
Comparison with Similar Compounds
Lappaol B is structurally similar to other sesquilignans isolated from Arctium lappa, such as Lappaol A, Lappaol C, Lappaol D, and Lappaol E . this compound is unique due to its specific stereochemistry and potent anticancer activity . Other similar compounds include neoarctin A and B, arctiin, arctigenin, and isolappaol C .
Properties
CAS No. |
62359-60-8 |
---|---|
Molecular Formula |
C31H34O9 |
Molecular Weight |
550.6 g/mol |
IUPAC Name |
(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one |
InChI |
InChI=1S/C31H34O9/c1-35-25-8-5-17(12-27(25)37-3)9-20-16-39-31(34)21(20)10-18-11-22-23(15-32)29(40-30(22)28(13-18)38-4)19-6-7-24(33)26(14-19)36-2/h5-8,11-14,20-21,23,29,32-33H,9-10,15-16H2,1-4H3/t20-,21+,23-,29+/m0/s1 |
InChI Key |
KNSPNZVXPUCWMJ-WHNHDLKRSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC4=C(C(=C3)OC)O[C@@H]([C@H]4CO)C5=CC(=C(C=C5)O)OC)OC |
SMILES |
COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC4=C(C(=C3)OC)OC(C4CO)C5=CC(=C(C=C5)O)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC4=C(C(=C3)OC)OC(C4CO)C5=CC(=C(C=C5)O)OC)OC |
62359-60-8 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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